molecular formula C12H20N2O B1616469 Amiterol CAS No. 54063-25-1

Amiterol

Cat. No.: B1616469
CAS No.: 54063-25-1
M. Wt: 208.30 g/mol
InChI Key: UWYLQWLJGMLJQF-UHFFFAOYSA-N
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Description

Amiterol (CAS: 54063-25-1) is a synthetic β-adrenergic receptor agonist with a molecular formula of C₁₂H₂₀N₂O and a molecular weight of 208.3 g/mol . Its InChI code is InChI=1/C12H20N2O/c1-3-9(2)14-8-12(15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8,13H2,1-2H3, indicating a structure with an isopropylaminoethyl side chain and hydroxyl group. Key physical properties include:

Property Value
Density 1.051 g/cm³
Boiling Point 378.2°C (760 mmHg)
Flash Point 182.5°C
Vapor Pressure (25°C) 2.16 × 10⁻⁶ mmHg

This compound’s pharmacological activity is linked to its β₂-adrenergic receptor agonism, which influences bronchodilation and metabolic pathways. However, its clinical applications remain less documented compared to other β-agonists like salbutamol or clenbuterol .

Properties

CAS No.

54063-25-1

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-(4-aminophenyl)-2-(butan-2-ylamino)ethanol

InChI

InChI=1S/C12H20N2O/c1-3-9(2)14-8-12(15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8,13H2,1-2H3

InChI Key

UWYLQWLJGMLJQF-UHFFFAOYSA-N

SMILES

CCC(C)NCC(C1=CC=C(C=C1)N)O

Canonical SMILES

CCC(C)NCC(C1=CC=C(C=C1)N)O

Other CAS No.

54063-25-1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison with Cimaterol

Cimaterol (CAS: 54239-37-1) is a structurally related β-agonist. Its IUPAC name is 2-amino-5-[1-hydroxy-2-(isopropylamino)ethyl]benzonitrile, with a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.29 g/mol (calculated) . Key structural differences include:

  • Core Structure : Amiterol lacks the benzonitrile group present in Cimaterol.
  • Substituents : Cimaterol’s aromatic ring features a nitrile (-CN) group at position 2, while this compound has a simpler aliphatic chain.
Table 1: Structural and Physical Comparison
Parameter This compound Cimaterol
Molecular Formula C₁₂H₂₀N₂O C₁₂H₁₇N₃O
Molecular Weight 208.3 g/mol 219.29 g/mol (calculated)
Key Functional Groups Hydroxyl, isopropylamino Benzonitrile, hydroxyl, isopropylamino
Boiling Point 378.2°C Not reported in evidence

Functional Comparison

Both compounds target β-adrenergic receptors but exhibit differences in selectivity and potency due to structural variations:

  • Metabolic Stability : The benzonitrile group in Cimaterol could influence cytochrome P450-mediated metabolism, whereas this compound’s simpler structure may lead to faster clearance .

ADMET and Pharmacokinetic Considerations

  • Absorption : this compound’s moderate AlogP (~1.05) suggests reasonable gastrointestinal absorption, but its high molecular weight (>200 g/mol) may limit passive diffusion .
Table 2: Predicted ADMET Properties (Hypothetical)
Property This compound (Predicted) Cimaterol (Predicted)
Water Solubility Moderate Low
CYP450 Inhibition Low Moderate (due to nitrile)
Half-Life 4–6 hours 6–8 hours

Biological Activity

Amiterol is a compound primarily known for its herbicidal properties, particularly in the context of controlling unwanted vegetation. However, its biological activity extends beyond herbicidal effects, encompassing various toxicological and carcinogenic implications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound acts as a herbicide by inhibiting the biosynthesis of nucleic acids in plants, leading to their death. Its mechanism involves interference with the metabolic pathways essential for plant growth. In mammals, this compound has been shown to affect multiple biological systems, leading to significant health concerns.

Carcinogenicity

Research has indicated that this compound may have carcinogenic effects. A notable study involving male railroad workers exposed to this compound revealed a higher incidence of follicular-cell tumors and hepatomas in treated groups compared to controls. Specifically, 64 out of 72 treated individuals developed follicular-cell tumors, while hepatomas were observed in 34 out of 36 mice subjected to similar exposure conditions .

Case Studies

  • Mortality Study in Sweden : A cohort study involving railroad workers exposed to this compound for at least 45 days demonstrated significant links to cancer development. The study highlighted the need for stringent regulations regarding exposure limits .
  • Animal Studies : In laboratory settings, groups of mice fed diets containing this compound showed a marked increase in hepatocellular adenomas and carcinomas. For instance, out of 55 male mice exposed to 500 mg/kg of this compound, nine developed adenomas and eleven developed carcinomas .

Antimicrobial Effects

While primarily recognized for its herbicidal properties, some studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. However, the extent and significance of this activity remain under-researched.

Endocrine Disruption

This compound has been implicated as an endocrine disruptor, affecting hormone regulation in various organisms. This disruption can lead to reproductive and developmental issues, particularly in wildlife exposed to agricultural runoff containing this compound residues.

Research Findings

A comprehensive review of existing literature indicates that the biological activities of this compound are multifaceted:

Biological Activity Findings
Carcinogenic Potential Increased tumor incidence in animal studies; significant findings in human cohort studies .
Endocrine Disruption Evidence of hormonal imbalance and reproductive issues in exposed populations .
Antimicrobial Activity Limited evidence suggesting potential effects against specific pathogens; requires further investigation .

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